molecular formula C25H31NO4 B4307428 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID

Cat. No.: B4307428
M. Wt: 409.5 g/mol
InChI Key: UHYFGUJAWZKFQQ-UHFFFAOYSA-N
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Description

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID is an organic compound with a complex structure, featuring both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets. It may act by:

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-tert-butylbenzoyl)amino]-3-[4-hydroxyphenyl]propanoic acid
  • 3-[(4-tert-butylbenzoyl)amino]-3-[4-methoxyphenyl]propanoic acid
  • 3-[(4-tert-butylbenzoyl)amino]-3-[4-ethoxyphenyl]propanoic acid

Uniqueness

3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]-3-(4-cyclopentyloxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-25(2,3)19-12-8-18(9-13-19)24(29)26-22(16-23(27)28)17-10-14-21(15-11-17)30-20-6-4-5-7-20/h8-15,20,22H,4-7,16H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYFGUJAWZKFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID
Reactant of Route 2
Reactant of Route 2
3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID
Reactant of Route 3
3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID
Reactant of Route 4
3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID
Reactant of Route 5
Reactant of Route 5
3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID
Reactant of Route 6
3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID

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